5-Bromopyrazine-2-carboxamide
Description
Contextualization within Pyrazine (B50134) Derivative Chemistry
Pyrazines are a class of six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4 of the ring. nih.gov This arrangement of nitrogen atoms imparts distinct electronic properties to the pyrazine ring, making its derivatives valuable in various scientific fields, including pharmaceuticals, agrochemicals, and the food and flavor industry. ontosight.ai The pyrazine core is a common feature in many biologically active molecules and approved drugs, highlighting its importance in medicinal chemistry. nih.govmdpi.com
The presence of a bromine atom and a carboxamide group on the pyrazine ring of 5-Bromopyrazine-2-carboxamide provides two reactive sites for further chemical modifications. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the carboxamide group can be involved in various transformations, including hydrolysis, reduction, or conversion to other functional groups. imist.ma This dual reactivity allows chemists to synthesize a diverse array of novel compounds with tailored properties.
Significance as a Privileged Scaffold in Medicinal Chemistry and Materials Science
The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that can bind to multiple biological targets with high affinity, serving as a foundation for the development of new drugs. nih.govscielo.br The pyrazine ring system is considered one such privileged structure due to its prevalence in numerous bioactive compounds. rsc.org this compound, as a derivative of this scaffold, holds considerable promise for the discovery of new therapeutic agents. Research has shown that pyrazine derivatives can exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov
In the realm of materials science, the rigid and planar structure of the pyrazine ring, combined with the potential for intermolecular interactions facilitated by the carboxamide group, makes this compound an attractive component for the design of novel organic materials. These materials could find applications in areas such as organic electronics, sensing, and catalysis. The ability to systematically modify the structure of this compound allows for the fine-tuning of the resulting materials' properties.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| This compound | C5H4BrN3O | 202.01 | 36070-84-5 | Contains bromo and carboxamide functional groups on a pyrazine ring. chemfish.com |
| 5-Bromopyrazine-2-carboxylic acid | C5H3BrN2O2 | 202.99 | 876161-05-6 | Precursor to the carboxamide, with a carboxylic acid group instead. sigmaaldrich.com |
| Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | 217.02 | 210037-58-4 | The methyl ester derivative, often used in synthesis. nih.gov |
| 5-Bromopyridine-2-carboxamide | C6H5BrN2O | 201.02 | 90145-48-5 | A pyridine (B92270) analog, with one less nitrogen in the aromatic ring. synquestlabs.comchemicalbook.com |
| 5-Bromopyrimidine-2-carboxylic acid | C5H3BrN2O2 | 203.00 | 37131-87-6 | A pyrimidine (B1678525) analog, with a different arrangement of nitrogen atoms. |
Structure
3D Structure
Properties
IUPAC Name |
5-bromopyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYYIBXFRPKKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations of 5 Bromopyrazine 2 Carboxamide
Established Synthetic Routes to 5-Bromopyrazine-2-carboxamide
Established synthetic routes to this compound primarily involve two logical pathways: the introduction of the bromine atom onto a pre-existing pyrazine-2-carboxamide scaffold, or the formation of the carboxamide group on a pyrazine (B50134) ring that already contains the bromine substituent.
Direct Amidation and Halogenation Approaches
This strategy encompasses two distinct retrosynthetic disconnections. The first involves the direct halogenation of pyrazine-2-carboxamide, while the second relies on the amidation of a brominated pyrazine precursor.
The direct bromination of pyrazine-2-carboxamide represents an electrophilic aromatic substitution reaction. The pyrazine ring is inherently electron-deficient, which makes electrophilic substitution challenging. However, the carboxamide group, while deactivating, can direct incoming electrophiles. The reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent. mdpi.com The regioselectivity of the bromination is directed to the C-5 position, away from the deactivating influence of the ring nitrogens and the carboxamide group.
Alternatively, the synthesis can be achieved through the direct amidation of 5-bromopyrazine-2-carboxylic acid. This is a more common and often higher-yielding approach. The process involves the activation of the carboxylic acid, followed by nucleophilic attack by an ammonia (B1221849) source.
Utilization of Brominated Pyrazine Precursors
Building upon the amidation strategy, the use of pre-brominated pyrazine starting materials is a cornerstone for the synthesis of this compound. This approach ensures the correct placement of the bromine atom on the heterocyclic core.
The most direct and widely applicable method for synthesizing this compound is the derivatization of 5-bromopyrazine-2-carboxylic acid. This starting material is commercially available (CAS 876161-05-6), providing a reliable entry point to the target molecule. anaxlab.com The conversion of the carboxylic acid to the primary amide is a standard organic transformation that typically proceeds via a two-step sequence.
First, the carboxylic acid is converted to a more reactive acyl derivative, most commonly an acyl chloride. This is achieved by treating the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently used for this purpose, often in an inert solvent. researchgate.netnih.govresearchgate.net
In the second step, the resulting 5-bromopyrazine-2-carbonyl chloride is reacted with an ammonia source, such as aqueous or gaseous ammonia, to form the primary amide. This nucleophilic acyl substitution reaction is generally efficient and provides the desired this compound. This two-step, one-pot procedure is analogous to the synthesis of various other N-substituted pyrazine-2-carboxamides. nih.govnih.gov
Table 1: Reagents for Amidation of Substituted Pyrazine-2-carboxylic Acids
| Step | Reagent Class | Example Reagents | Purpose |
|---|---|---|---|
| 1. Acid Activation | Chlorinating Agent | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Convert carboxylic acid to acyl chloride |
| 2. Amidation | Ammonia Source | Aqueous ammonia (NH₄OH), Ammonia (gas) | Form the primary carboxamide |
This pathway involves the direct halogenation of the parent pyrazine-2-carboxamide. This approach relies on the principles of electrophilic aromatic substitution on an electron-deficient heterocyclic ring. The carboxamide group at the C-2 position directs the incoming electrophile, leading to substitution at the C-5 position.
The reaction is typically performed using a brominating agent that can generate an electrophilic bromine species. N-Bromosuccinimide (NBS) is a common choice due to its ease of handling and moderate reactivity. mdpi.com Other reagents like bromine (Br₂) in the presence of a Lewis acid could also be employed. The reaction of an N-acetylphenyl derivative of pyrazine-2-carboxamide with bromine has been noted in the literature, suggesting the feasibility of this type of transformation on the pyrazine core. researchgate.net
The mechanism involves the attack of the π-electrons of the pyrazine ring on the electrophilic bromine, leading to the formation of a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the ring and yields the 5-bromo-substituted product.
Table 2: Common Reagents for Electrophilic Bromination
| Reagent | Name | Typical Conditions |
|---|---|---|
| NBS | N-Bromosuccinimide | Inert solvent (e.g., MeCN, CH₂Cl₂), often with a radical initiator or acid catalyst |
| Br₂ | Elemental Bromine | Often used with a Lewis acid catalyst (e.g., FeBr₃) or in an acidic medium |
Advanced Synthetic Strategies
While established routes are effective, research into advanced synthetic strategies aims to improve efficiency, reduce waste, and explore novel reaction pathways. These often involve the use of transition metal catalysts.
Catalytic Reaction Systems, including Copper-Catalyzed Methods
Modern organic synthesis increasingly relies on catalytic systems to achieve transformations that are difficult or inefficient using stoichiometric reagents. For the synthesis of this compound, catalytic methods could potentially be applied to either the C-H bromination step or the amidation step.
Copper-catalyzed reactions are of particular interest due to the low cost and versatile reactivity of copper. While a specific copper-catalyzed synthesis for this compound is not extensively documented, related transformations suggest its potential. For instance, copper catalysts have been investigated for the bromination of C-H bonds. nih.govacs.orgacs.org Such a reaction would involve the direct, regioselective conversion of a C-H bond at the 5-position of pyrazine-2-carboxamide to a C-Br bond, a highly atom-economical approach.
Furthermore, copper-catalyzed C-N cross-coupling reactions (amidation) are well-established. nih.gov A hypothetical route could involve the coupling of a 5-halopyrazine (where the halide is not necessarily bromine) with an amide or a nitrogen source under copper catalysis. The coupling of thiols with chloropyrazines in the presence of a copper catalyst has been described, demonstrating the utility of copper in promoting nucleophilic substitution on the pyrazine ring. benthamdirect.comresearchgate.net
Beyond copper, palladium-catalyzed cross-coupling reactions are frequently used to functionalize pyrazine rings, often with a copper co-catalyst, highlighting the importance of transition metals in pyrazine chemistry. rsc.org These advanced catalytic methods represent a frontier in the synthesis of substituted pyrazines, offering potential future pathways to this compound.
Continuous Flow Synthesis and Process Intensification, utilizing Microreactor Technology
The synthesis of pharmaceutical intermediates and active ingredients is increasingly benefiting from process intensification, which aims to develop smaller, safer, and more efficient manufacturing processes. cetjournal.it Continuous flow chemistry, particularly when implemented with microreactor technology, represents a significant advancement over traditional batch processing for the synthesis of compounds like this compound. beilstein-journals.orgresearchgate.net
Microreactors offer substantial advantages due to their high surface-area-to-volume ratios, which facilitate superior heat and mass transfer. researchgate.net This enhanced control is critical for managing highly exothermic or fast reactions, which are common in the synthesis of heterocyclic compounds. researchgate.net By maintaining precise temperature control, microreactors can improve reaction selectivity and minimize the formation of thermal degradation byproducts. The small internal volumes of these reactors inherently enhance safety by limiting the amount of hazardous material present at any given time. cetjournal.it
In the context of producing this compound or related structures, a continuous flow setup allows for the safe handling of unstable intermediates and hazardous reagents. maynoothuniversity.ie For instance, reactions that might require cryogenic temperatures in batch reactors to control reactivity can often be run at higher, more practical temperatures in a flow system due to the rapid heat dissipation. beilstein-journals.org The ability to precisely control residence time, from milliseconds to minutes, allows for the optimization of reactions to maximize yield and purity, which can be challenging in large-scale batch reactors. beilstein-journals.orgpharmasalmanac.com This level of control is crucial for achieving the desired product quality consistently. researchgate.net
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis (Microreactors) |
|---|---|---|
| Heat Transfer | Limited by surface area, potential for hot spots | Excellent, high surface-area-to-volume ratio |
| Mass Transfer | Dependent on stirring efficiency | Rapid and efficient mixing |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor hold-up |
| Process Control | Difficult to precisely control temperature and residence time | Precise control over temperature, pressure, and residence time |
| Scalability | Often requires re-optimization ("scaling up") | Scaled by operating for longer durations ("scaling out") |
| Byproduct Formation | Higher potential for thermal degradation and side reactions | Minimized due to superior process control |
Reaction Mechanism Elucidation
Understanding the underlying mechanisms of reactions involving this compound and its precursors is essential for process optimization and the development of novel synthetic routes.
The Hofmann rearrangement, or Hofmann degradation, is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgucla.edu This transformation is relevant for modifications of carboxamides analogous to this compound. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. masterorganicchemistry.com
The mechanism involves several key steps:
Deprotonation: A strong base, such as sodium hydroxide, deprotonates the primary amide, forming an anion. wikipedia.org
N-Bromination: The resulting anion acts as a nucleophile and reacts with bromine to form an N-bromoamide intermediate. youtube.com
Second Deprotonation: The base removes the second, less acidic proton from the nitrogen, yielding a bromoamide anion. wikipedia.org
Rearrangement: In the rate-determining step, the group attached to the carbonyl carbon migrates to the nitrogen, displacing the bromide ion. This concerted rearrangement results in the formation of an isocyanate. masterorganicchemistry.com
Hydrolysis: The isocyanate intermediate is then attacked by water in a nucleophilic addition step, forming a carbamic acid. wikipedia.org
Decarboxylation: The carbamic acid is unstable and spontaneously loses carbon dioxide to yield the final primary amine product. ucla.eduyoutube.com
This pathway provides a method for converting a pyrazinecarboxamide to an aminopyrazine, effectively shortening the carbon chain by one unit.
The bromine atom on the electron-deficient pyrazine ring of this compound is susceptible to various transformations, primarily nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): In this mechanism, a nucleophile attacks the electrophilic carbon atom bonded to the bromine. pearson.comlibretexts.org The electron-withdrawing nitrogen atoms of the pyrazine ring stabilize the negative charge in the resulting intermediate (a Meisenheimer complex), facilitating the reaction. pearson.com The subsequent expulsion of the bromide ion restores the aromaticity of the ring, leading to the substituted product. pearson.comorganic-chemistry.org This pathway allows for the direct introduction of nucleophiles such as amines, alkoxides, and thiolates. organic-chemistry.org
Metal-Catalyzed Cross-Coupling Reactions: These reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org The C-Br bond in bromopyrazine systems can be activated by a transition metal catalyst, typically based on palladium. libretexts.org
Mechanism Overview: The general catalytic cycle begins with the oxidative addition of the bromopyrazine to a low-valent metal catalyst (e.g., Pd(0)). This is followed by a transmetallation step with an organometallic reagent (in Suzuki or Stille couplings) or coordination of another reactant. The cycle concludes with reductive elimination, which forms the final product and regenerates the catalyst. wikipedia.orglibretexts.org
Common Reactions:
Suzuki Coupling: Reacts with boronic acids or esters to form C-C bonds. uzh.chmdpi.com
Sonogashira Coupling: Couples with terminal alkynes to create C-C bonds. organic-chemistry.org
Buchwald-Hartwig Amination: Forms C-N bonds by reacting with amines. libretexts.org
Table 2: Key Coupling Reactions for Bromopyrazine Systems
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | C-C | Pd(0) catalyst, Base |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd(0) catalyst, Ligand, Base |
| Stille Coupling | Organotin compound (e.g., R-SnBu₃) | C-C | Pd(0) catalyst |
Electrocatalysis offers a modern, sustainable alternative for the transformation of halogenated heterocycles. acs.org This approach uses electrical potential to drive chemical reactions, often reducing the need for stoichiometric chemical reductants. For compounds like this compound, electrocatalysis can be employed for reductive dehalogenation, where the C-Br bond is cleaved and replaced with a C-H bond. x-mol.com
The process typically involves the transfer of an electron to the substrate, generating a radical anion which then fragments, releasing the halide ion. A catalyst, which can be a molecular transition-metal complex, is often used to lower the activation energy (overpotential) required for the electron transfer, making the reaction more energy-efficient and selective. acs.org Recent advancements have demonstrated the use of this technology for the deuterodehalogenation of (hetero)aryl bromides by using heavy water as the deuterium source in a proton-exchange membrane (PEM) reactor. x-mol.com This method provides a clean and efficient route for isotopic labeling or for removing halogen atoms from heterocyclic scaffolds. rsc.orgrsc.orgwordpress.com
Control of Reaction Selectivity and Byproduct Formation
Achieving high selectivity and minimizing impurities are paramount in chemical synthesis. For this compound, controlling bromination and subsequent reactions is key.
The synthesis of this compound requires careful control to prevent the formation of byproducts, particularly dibrominated pyrazines. nih.gov The pyrazine ring, while electron-deficient, can undergo further halogenation under harsh conditions. The formation of 2,5-dibromopyridine has been noted as a challenging impurity in the synthesis of related 2-bromopyridine compounds. google.com
Several strategies can be employed to enhance selectivity and minimize the formation of such impurities:
Stoichiometric Control: Precisely controlling the molar ratio of the brominating agent to the pyrazine substrate is the most direct method to disfavor multiple halogenations.
Reaction Temperature: Lowering the reaction temperature generally reduces the rate of competing side reactions, including over-bromination, thereby improving the selectivity for the desired mono-brominated product.
Choice of Brominating Agent: The reactivity of the brominating agent can significantly impact selectivity. Milder reagents, such as N-Bromosuccinimide (NBS), may offer better control compared to elemental bromine (Br₂), especially for activated or sensitive substrates.
Solvent Effects: The choice of solvent can influence the reactivity of the electrophile and the substrate, thereby affecting the product distribution.
Gradual Addition: Slow, controlled addition of the brominating agent to the reaction mixture can help maintain a low instantaneous concentration, which suppresses the rate of the second bromination reaction relative to the first.
By carefully optimizing these parameters, the formation of dibrominated species and other impurities can be effectively minimized, leading to a higher yield and purity of this compound.
pH Maintenance and Oxygen Exclusion Effects on Purity
Precise pH control and the exclusion of oxygen are crucial factors in minimizing side reactions and degradation during the synthesis of this compound. The pyrazine ring, being electron-deficient, is susceptible to nucleophilic attack, and its reactivity can be significantly influenced by the acidity or basicity of the reaction medium. Similarly, the presence of oxygen can lead to oxidative side products, compromising the purity of the final compound.
pH Maintenance:
The pH of the reaction mixture can have a profound impact on the bromination of the pyrazine-2-carboxamide precursor. The reactivity of the pyrazine ring towards electrophilic aromatic substitution, such as bromination, is generally low due to the electron-withdrawing nature of the two nitrogen atoms. The reaction typically requires activating conditions.
The pH can influence the reaction in several ways:
Protonation of the Pyrazine Ring: In highly acidic conditions, the nitrogen atoms of the pyrazine ring can become protonated. This further deactivates the ring towards electrophilic attack, potentially slowing down the desired bromination reaction and requiring harsher conditions, which may lead to the formation of undesired byproducts.
Stability of the Carboxamide Group: The carboxamide functional group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Hydrolysis would lead to the formation of 5-bromopyrazine-2-carboxylic acid as an impurity.
Control of Brominating Agent Reactivity: The nature and reactivity of the brominating species can be pH-dependent. Maintaining an optimal pH ensures that the brominating agent is in its most effective form for selective bromination at the desired position.
While specific experimental data on the effect of pH on this compound synthesis is not extensively published in publicly available literature, general principles of heterocyclic chemistry suggest that maintaining a neutral to slightly acidic pH would be optimal. This would prevent both the deactivation of the ring by excessive protonation and the hydrolysis of the carboxamide group.
Oxygen Exclusion:
The exclusion of oxygen, typically achieved by conducting the reaction under an inert atmosphere (e.g., nitrogen or argon), is a common practice in organic synthesis to prevent oxidative degradation of reactants, intermediates, and products. For pyrazine derivatives, which can be sensitive to oxidation, this is a particularly important consideration.
Potential oxidative side reactions that could be mitigated by excluding oxygen include:
Oxidation of the Pyrazine Ring: Although the pyrazine ring is relatively stable, under certain conditions, it can undergo oxidation, leading to the formation of N-oxides or other oxidized species. These would represent significant impurities in the final product.
Degradation of Reagents: Some reagents used in the synthesis may be sensitive to oxidation. Their degradation could lead to lower yields and the introduction of impurities.
Formation of Colored Impurities: Oxidative processes are often responsible for the formation of colored byproducts, which can be difficult to remove during purification.
In a study on the formation of impurities during the synthesis of Brigatinib, a pharmaceutical containing a different substituted pyrimidine (B1678525) ring system, it was noted that reaction conditions free of oxidants, including nitrogen sparging of the reaction mixture, helped to prevent the formation of certain oxidative impurities acs.org. While this is not a direct study on this compound, it highlights the general importance of excluding oxygen in the synthesis of related heterocyclic compounds to maintain purity.
Detailed Research Findings:
A comprehensive search of scientific databases and patent literature did not yield specific studies with detailed data tables quantifying the effects of pH maintenance and oxygen exclusion on the purity of this compound. The available literature primarily focuses on the synthesis of various pyrazine carboxamide derivatives and their biological activities, without providing in-depth analysis of reaction parameter optimization on purity profiles.
Therefore, the following data table is a hypothetical representation based on general chemical principles, illustrating the potential impact of these parameters on product purity. It is intended to underscore the importance of these controls in a synthetic process.
| Experiment ID | pH | Atmosphere | Purity of this compound (%) | Major Impurities Observed |
| 1 | 3.0 | Air | 85 | Unreacted starting material, Hydrolysis product |
| 2 | 7.0 | Air | 92 | Oxidative degradation products |
| 3 | 7.0 | Inert (N₂) | 98 | Minimal |
| 4 | 9.0 | Inert (N₂) | 90 | Hydrolysis product, other base-catalyzed byproducts |
This interactive table illustrates that optimal purity is likely achieved under neutral pH and an inert atmosphere. Deviation to acidic or basic pH, or the presence of oxygen, could lead to a decrease in purity due to the formation of specific impurities.
Structural Characterization and Spectroscopic Analysis of 5 Bromopyrazine 2 Carboxamide and Its Derivatives
Advanced Spectroscopic Techniques
Spectroscopic techniques are fundamental in determining the molecular structure, identifying functional groups, and analyzing the electronic environment of atoms within a molecule.
Vibrational spectroscopy provides insights into the functional groups and bonding arrangements within a molecule. In the study of pyrazine (B50134) carboxamide derivatives, FT-IR spectroscopy is commonly used to identify characteristic vibrational modes. researchgate.netnih.gov
Key vibrational frequencies observed in the FT-IR spectra of substituted pyrazine-2-carboxamides include the N-H stretching of the amide group, typically found in the range of 3343-3385 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration is another prominent feature, appearing in the region of 1673-1709 cm⁻¹. nih.govnih.gov Vibrations associated with the pyrazine ring and other substituents, such as methyl groups (around 2926 cm⁻¹), are also identifiable. nih.gov A detailed vibrational analysis, including normal coordinate analysis, has been conducted for the parent compound, pyrazinamide (B1679903), to assign fundamental modes of vibration. researchgate.net
Table 1: Characteristic FT-IR Vibrational Frequencies for Substituted Pyrazine-2-carboxamides
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3343 - 3385 nih.gov |
| Carbonyl | C=O Stretch | 1673 - 1709 nih.govnih.gov |
| Pyrazine Ring | Ring Vibrations | 1009 - 1377 nih.gov |
Note: Data is based on various substituted pyrazine-2-carboxamide derivatives.
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. mdpi.comrsc.org For 5-Bromopyrazine-2-carboxamide and its derivatives, ¹H and ¹³C NMR provide definitive structural confirmation.
In the ¹H NMR spectrum of substituted pyrazine carboxamides, the amide proton (NH) typically appears as a broad singlet significantly downfield, for instance, at δ 9.34 ppm. nih.gov The protons on the pyrazine ring are observed in the aromatic region, with chemical shifts influenced by the substituents. For example, in 6-chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide, the H3 and H5 protons of the pyrazine ring appear as singlets at δ 9.38 and δ 8.81 ppm, respectively. nih.gov
The ¹³C NMR spectra provide information on the carbon skeleton. The carbonyl carbon of the amide group is characteristically found in the downfield region, typically around δ 159.3-168.3 ppm. nih.gov Carbons within the pyrazine ring resonate between approximately δ 140 ppm and δ 165 ppm, with their exact shifts depending on the nature and position of substituents like halogens or alkyl groups. nih.gov
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Substituted Pyrazine-2-carboxamide Derivative
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| NH (Amide) | 9.34 | broad singlet |
| H3 (Pyrazine) | 9.38 | singlet |
Data for 6-Chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide in CDCl₃. nih.gov
Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Pyrazine-2-carboxamide Derivative
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | 159.3 |
| C2 (Pyrazine) | 147.6 |
| C3 (Pyrazine) | 143.8 |
| C5 (Pyrazine) | 142.2 |
Data for 6-Chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide in CDCl₃. nih.gov
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. nih.gov For this compound, the mass spectrum would be expected to show a characteristic molecular ion peak. Due to the presence of bromine, this peak would appear as a doublet (M⁺ and M⁺+2) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation of pyrazine carboxamides typically involves the cleavage of bonds adjacent to the carbonyl group and within the pyrazine ring. libretexts.org Common fragmentation pathways for amides can include the loss of the carboxamide group (•CONH₂) or related fragments. The pyrazine ring itself is relatively stable, but cleavage can occur, leading to characteristic daughter ions. nist.gov For instance, analysis of 3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetate (B1210297) showed a peak corresponding to the dimerized molecule with a sodium adduct ([2M+Na]⁺). imist.ma
Solid-State Structural Elucidation
Understanding the arrangement of molecules in the solid state is critical, as intermolecular interactions dictate many of the material's bulk properties.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. Studies on co-crystals of pyrazinamide (the parent compound) and derivatives like N-(4-Bromophenyl)pyrazine-2-carboxamide reveal key structural features. researchgate.netnih.gov These analyses show that the pyrazine carboxamide molecule is often nearly planar. nih.gov In the case of N-(4-Bromophenyl)pyrazine-2-carboxamide, the planarity is stabilized by an intramolecular N—H⋯N hydrogen bond, which forms an S(5) ring motif. nih.gov The crystal structures of pyrazinamide co-crystals with various dicarboxylic acids have also been extensively studied, providing insight into the molecule's structural behavior. researchgate.netacs.org
The crystal packing of this compound and its derivatives is governed by a network of non-covalent interactions. nih.gov Hydrogen bonding is a dominant feature, with the amide group acting as both a hydrogen bond donor (N-H) and acceptor (C=O). mdpi.com This allows for the formation of robust synthons, such as amide–amide homosynthons or acid–amide heterosynthons in co-crystals. researchgate.netacs.org The nitrogen atoms of the pyrazine ring can also act as hydrogen bond acceptors. nih.gov In the crystal structure of N-(4-Bromophenyl)pyrazine-2-carboxamide, molecules are linked into chains by C—H⋯O interactions. nih.gov
Hirshfeld Surface Analysis for Quantitative Interaction Mapping
Hirshfeld surface analysis has emerged as a powerful tool for the visualization and quantification of intermolecular interactions within a crystal lattice. This method provides a comprehensive understanding of the molecular packing and the nature of the close contacts that stabilize the crystal structure. By mapping the electron distribution of a molecule within the crystal, Hirshfeld surface analysis offers a quantitative summary of all intermolecular interactions.
The analysis involves partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal. The resulting three-dimensional surface, known as the Hirshfeld surface, is unique for each molecule in a given crystal environment. Various properties can be mapped onto this surface to highlight specific aspects of the intermolecular interactions.
For this compound and its derivatives, Hirshfeld surface analysis would be instrumental in elucidating the role of various non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking interactions, in directing the supramolecular assembly. The analysis of related brominated heterocyclic compounds reveals significant contributions from Br···H, H···H, C···H, and N···H contacts. nih.gov
The normalized contact distance (dnorm) is another crucial property mapped onto the Hirshfeld surface. It is defined in terms of di, de, and the van der Waals radii of the respective atoms. The dnorm surface allows for the identification of regions of significant intermolecular contact, which appear as red spots, indicating contacts shorter than the sum of the van der Waals radii. White areas represent contacts close to the van der Waals separation, while blue regions indicate contacts that are longer. mdpi.com
In the context of this compound, the red spots on the dnorm surface would likely correspond to N-H···O or N-H···N hydrogen bonds involving the carboxamide group and the pyrazine nitrogen, as well as potential C-H···O interactions. Furthermore, the bromine atom is expected to participate in significant intermolecular contacts, such as Br···H and potentially Br···N or Br···Br interactions, which would be visible as distinct features on the Hirshfeld surface and in the fingerprint plots. nih.govresearchgate.net
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 30 - 40 |
| Br···H/H···Br | 15 - 25 |
| O···H/H···O | 10 - 15 |
| C···H/H···C | 8 - 12 |
| N···H/H···N | 5 - 10 |
| Br···Br | 1 - 2 |
| C···C | 1 - 3 |
| Other | < 5 |
Table 1. Representative percentage contributions of intermolecular contacts to the Hirshfeld surface area for this compound, extrapolated from analyses of structurally related compounds.
Computational Chemistry and Quantum Chemical Investigations of 5 Bromopyrazine 2 Carboxamide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for its favorable balance of accuracy and computational cost. It is particularly well-suited for studying heterocyclic compounds. DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), are instrumental in elucidating the structural and electronic properties of 5-Bromopyrazine-2-carboxamide.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C=O | ~1.22 - 1.24 |
| C-NH₂ | ~1.35 - 1.37 | |
| Pyrazine (B50134) C-C | ~1.39 - 1.40 | |
| Pyrazine C-N | ~1.33 - 1.34 | |
| C-Br | ~1.88 - 1.90 | |
| C-C(amide) | ~1.50 - 1.52 | |
| Bond Angle (°) | O=C-N | ~122 - 124 |
| Ring C-C-N | ~120 - 123 | |
| Ring N-C-C | ~116 - 118 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a key experimental method for identifying molecular structures and functional groups. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. nih.gov These theoretical spectra serve as a powerful tool for assigning the bands observed in experimental spectra. chemrxiv.org
For this compound, key vibrational modes include the N-H stretching of the amide group, the C=O carbonyl stretch, C-Br stretching, and various stretching and bending modes of the pyrazine ring. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations. Therefore, they are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. orientjchem.org The red shift (lowering of frequency) in the N-H stretching mode in experimental spectra compared to the calculated value often indicates the presence of hydrogen bonding. orientjchem.orgtubitak.gov.tr
| Vibrational Mode | Expected Wavenumber Range (Scaled DFT) | Description |
|---|---|---|
| N-H Asymmetric Stretch | ~3500 - 3560 | Amide group NH₂ vibration |
| N-H Symmetric Stretch | ~3400 - 3450 | Amide group NH₂ vibration |
| C=O Stretch | ~1680 - 1720 | Carbonyl group of the carboxamide |
| Ring C=N/C=C Stretch | ~1450 - 1600 | Vibrations of the pyrazine ring |
| N-H Bending (Scissoring) | ~1580 - 1620 | Amide group NH₂ deformation |
| Pyrazine Ring Breathing | ~950 - 1050 | Collective ring vibration |
| C-Br Stretch | ~600 - 700 | Carbon-Bromine bond vibration |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and chemical reactivity. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the pyrazine ring and the bromine atom, which possess lone pair electrons. The LUMO is likely distributed over the π-system of the pyrazine ring and the electron-withdrawing carboxamide group. The HOMO-LUMO energy gap for pyrazine derivatives typically falls in the range of 3-5 eV. nih.gov This energy gap is crucial as it correlates with the molecule's electronic transitions and can be related to its UV-Vis absorption properties. mdpi.com
| Parameter | Typical Predicted Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 to -7.5 | Electron-donating ability |
| ELUMO | -2.0 to -3.0 | Electron-accepting ability |
| Energy Gap (ΔE) | 3.5 to 5.0 | Chemical stability and reactivity |
| Ionization Potential (I) ≈ -EHOMO | 6.5 to 7.5 | Energy to remove an electron |
| Electron Affinity (A) ≈ -ELUMO | 2.0 to 3.0 | Energy released when adding an electron |
To predict how a molecule will interact with other chemical species, several reactivity descriptors can be calculated.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. mdpi.com It is color-coded to indicate regions of different electrostatic potential, which helps in identifying sites for electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. dergipark.org.tr For this compound, the most negative potential (typically colored red or yellow) is expected around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazine ring, making these the most likely sites for electrophilic attack. The most positive potential (colored blue) is anticipated around the amide (N-H) protons, identifying them as sites for nucleophilic attack. chemrxiv.org
Fukui Functions: These functions provide a more quantitative measure of reactivity at specific atomic sites. Derived from DFT, Fukui functions indicate the change in electron density at a given point when an electron is added to or removed from the molecule. They are used to predict sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). This analysis helps to pinpoint which atoms within the molecule are most susceptible to undergoing specific types of reactions. chemrxiv.org
Average Local Ionization Energy (ALIE): ALIE is the average energy required to remove an electron from any point in the space of a molecule. researchgate.net When mapped onto the molecular surface, the regions with the lowest ALIE values correspond to the locations of the most loosely bound, most reactive electrons. These sites are the most susceptible to attack by electrophiles and radicals. researchgate.netnih.gov For this compound, the lowest ALIE values would likely be found near the lone pairs of the ring nitrogen atoms and the bromine atom.
Molecular Dynamics (MD) Simulations for Reactive Properties and Conformational Behavior
While DFT studies provide insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time, typically in a simulated biological or solution environment. nih.gov MD simulations model the movements and interactions of every atom in the system according to classical mechanics, providing a dynamic picture of conformational flexibility and intermolecular interactions.
For this compound, MD simulations can be used to study its stability and behavior in an aqueous solution. nih.gov By simulating the molecule surrounded by water molecules, one can analyze the formation and dynamics of hydrogen bonds between the carboxamide group and water. Furthermore, MD simulations can assess the conformational stability of the molecule, revealing whether the planar conformer is maintained in solution or if rotation around the C-C bond occurs. Analysis of radial distribution functions (RDFs) from these simulations can provide detailed information about the solvation shell and the molecule's vulnerability to hydrolysis. chemrxiv.org Such simulations are crucial for understanding how the molecule behaves in a physiological environment, which is essential for drug design and development. tandfonline.comresearchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. chemrxiv.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and anti-bonding orbitals.
The stability of this compound arises from significant intramolecular charge transfer and hyperconjugative interactions. NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled "donor" orbital to an empty "acceptor" orbital. Key interactions expected in this molecule include the delocalization of lone pair (n) electrons from the ring nitrogens and the carbonyl oxygen into the antibonding π* orbitals of the pyrazine ring (n → π). Another significant interaction is the delocalization from the nitrogen lone pair of the amide into the antibonding σ orbital of the adjacent C=O bond (n → σ*). These interactions lead to a more dispersed electron density, which stabilizes the molecule.
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Predicted E(2) (kcal/mol) | Significance |
|---|---|---|---|---|
| LP(N) Ring | π(C-C/C-N) Ring | n → π | High | Ring aromaticity and stability |
| LP(O) Carbonyl | π(C-N) Amide | n → π | High | Resonance in the amide group |
| π(C-C/C-N) Ring | π(C-C/C-N) Ring | π → π | Moderate | Electron delocalization across the ring |
| LP(Br) | σ(C-C) Ring | n → σ | Moderate | Stabilization via bromine lone pairs |
| LP(N) Amide | σ(C=O) Carbonyl | n → σ | Moderate-High | Amide resonance and stability |
Computational Approaches to Spectroscopic Property Prediction: Dipole Moment, Polarizability, and Hyperpolarizability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for predicting the spectroscopic and electronic properties of molecules like this compound. nih.gov These computational methods allow for the detailed investigation of a molecule's electronic structure and its response to an external electric field, which is crucial for understanding its potential in various applications, including nonlinear optics (NLO). science.gov
The key properties often calculated include:
Polarizability (α): This property describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a tensor quantity that determines the linear optical response of the molecule.
Hyperpolarizability (β): This higher-order tensor describes the nonlinear response of a molecule to a strong external electric field, such as that from a laser. Molecules with large hyperpolarizability values are of significant interest for NLO materials, which have applications in technologies like frequency conversion and optical switching. nih.gov
For a molecule like this compound, computational studies would typically involve geometry optimization to find the most stable molecular structure (a true minimum on the potential energy surface). researchgate.net Following this, calculations using various DFT functionals and basis sets would be performed to determine the aforementioned electronic properties. superfri.orgnih.gov The results of such calculations for a series of related compounds can reveal structure-property relationships, guiding the design of new molecules with enhanced NLO properties. mdpi.com
Table 1: Hypothetical Data Table for Calculated Electronic Properties of this compound
Since specific experimental or calculated data for this compound is not available in the searched literature, the following is a representative table illustrating how such data would typically be presented. The values are for illustrative purposes only.
| Property | Symbol | Calculated Value (a.u.) | Unit Conversion |
| Dipole Moment | µ | Value | Value Debye |
| Mean Polarizability | Value | Value x 10⁻²⁴ esu | |
| First Hyperpolarizability | β_tot | Value | Value x 10⁻³⁰ esu |
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Cheminformatics applies computational methods to solve chemical problems, particularly in drug discovery and materials science. QSAR and QSPR are key areas within cheminformatics that aim to build mathematical models correlating the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov
For a compound like this compound, a QSAR study would typically be part of a larger investigation involving a series of structurally related pyrazine derivatives with measured biological activity against a specific target (e.g., an enzyme or receptor). preprints.orgscienceopen.com The process involves:
Data Set Assembly: A collection of molecules with known activities is gathered.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometrical (3D), and quantum-chemical parameters that encode structural information.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create a mathematical equation linking the descriptors to the observed activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
Such models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs in the drug discovery pipeline. preprints.org Although specific QSAR models for this compound were not found, the general methodologies are well-established and have been applied to various classes of heterocyclic compounds. scienceopen.com
Biological Activities and Medicinal Chemistry Applications of 5 Bromopyrazine 2 Carboxamide and Its Derivatives
Antimicrobial Efficacy
Derivatives of pyrazine (B50134) carboxamide have been investigated for their potential as antibacterial agents, with some showing notable activity against drug-resistant bacterial strains. A study focused on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives demonstrated their efficacy against extensively drug-resistant (XDR) Salmonella Typhi. One of the synthesized compounds, 5d , which features a 4-(trifluoromethyl)phenyl group introduced via a Suzuki coupling reaction, exhibited the most potent antibacterial activity. It displayed a minimum inhibitory concentration (MIC) of 6.25 µg/mL and produced a 17 mm zone of inhibition at a concentration of 50 mg/mL. mdpi.com This highlights the potential of this class of compounds in combating challenging bacterial infections.
**Table 1: Antibacterial Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives against XDR *S. Typhi***
| Compound | Zone of Inhibition (mm at 50 mg/mL) | MIC (µg/mL) |
|---|---|---|
| 5a (phenyl derivative) | 14 | Not specified |
| 5b (4-methylphenyl derivative) | 14 | Not specified |
| 5c (4-methoxyphenyl derivative) | 15 | Not specified |
| 5d (4-(trifluoromethyl)phenyl derivative) | 17 | 6.25 |
The pyrazine carboxamide scaffold has also been explored for its antifungal potential. Research into various substituted pyrazinecarboxamides has revealed that certain structural modifications can lead to significant antifungal effects. For instance, a series of 5-tert-butyl-6-chloro-N-(substituted)-pyrazine-2-carboxamides were tested against a panel of fungal strains. Among these, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide showed the most promising activity against Trichophyton mentagrophytes, with a MIC value of 31.25 µmol/mL. mdpi.com While this derivative is more complex than 5-Bromopyrazine-2-carboxamide, it underscores the inherent antifungal potential of the pyrazine carboxamide core structure.
Anticancer and Antitumor Investigations
The cytotoxic effects of pyrazine carboxamide derivatives against various cancer cell lines have been a subject of investigation. A study on 3-aminopyrazine-2-carboxamide (B1665363) derivatives provided insights into their antiproliferative activity. The cytotoxicity of these compounds was evaluated against the HepG2 human liver cancer cell line. One derivative, 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide , demonstrated moderate cytotoxicity with an IC50 value of 41.4 µM. researchgate.net In another study, a 5-aminopyrazole derivative, N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]-carbamothioyl]-4-chloro-benzamide (BC-7) , displayed selective cytotoxicity towards HeLa cervical cancer cells with an IC50 of 65.58 ± 8.40 μM. nih.gov Although not direct derivatives of this compound, these findings suggest that the broader class of aromatic and heterocyclic carboxamides containing bromine moieties can possess cytotoxic properties.
Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase that plays a role in various cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's, bipolar disorder, and cancer. nih.govresearchgate.netnih.gov Consequently, the development of GSK-3β inhibitors is an active area of research. While specific studies on the inhibition of GSK-3β by this compound are limited, the pyrazine scaffold has been identified as a promising core for developing potent and selective GSK-3β inhibitors. researchgate.netnih.gov Theoretical studies involving 3D-QSAR, molecular docking, and molecular dynamics simulations have been conducted on pyrazine-based ATP-competitive inhibitors to understand their selectivity mechanisms. nih.gov Furthermore, fused pyridine (B92270) derivatives have also been reported as inhibitors of GSK-3. researchgate.net These findings suggest that the pyrazine nucleus present in this compound could serve as a valuable template for the design of novel GSK-3β inhibitors.
Modulation of Immune Checkpoints, specifically PD-1/PD-L1 Protein-Protein Interactions
The interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. nih.gov Disrupting this interaction has become a cornerstone of modern cancer immunotherapy. nih.govresearchgate.net While monoclonal antibodies targeting PD-1 or PD-L1 have shown significant clinical success, there is a growing interest in the development of small-molecule inhibitors as a complementary therapeutic approach. nih.govresearchwithrutgers.com These small molecules offer potential advantages such as better tumor penetration and alternative administration routes. researchwithrutgers.com
Research in this area has led to the exploration of various chemical scaffolds capable of inhibiting the PD-1/PD-L1 protein-protein interaction. While direct evidence linking this compound to this specific activity is still emerging, the broader class of small molecules is being extensively investigated. The development of these inhibitors often involves targeting the key "hotspots" on the surfaces of PD-1 and PD-L1 that are crucial for their binding. researchwithrutgers.com The goal is to identify compounds that can effectively block this interaction and restore the anti-tumor immune response.
The ongoing discovery of small-molecule inhibitors of the PD-1/PD-L1 interaction represents a promising and challenging frontier in cancer treatment. researchgate.net The identification of novel chemical entities, potentially including derivatives of pyrazine carboxamides, could lead to new therapeutic options for a wide range of malignancies.
Heat Shock Protein 70 (Hsp70) Inhibition Mechanisms
Heat shock protein 70 (Hsp70) is a molecular chaperone that plays a crucial role in protein homeostasis and cell survival, making it an attractive target in cancer therapy. nih.gov Hsp70 inhibitors can be broadly categorized based on their mechanism of action, primarily targeting different domains of the protein.
One major class of Hsp70 inhibitors binds to the N-terminal ATP-binding domain (NBD), acting as ATP-competitive inhibitors. nih.gov This binding prevents the allosteric regulation between the NBD and the substrate-binding domain (SBD), thereby inhibiting Hsp70's chaperone activity. hsp70.comresearchgate.net Examples of inhibitors that function through this mechanism include VER-155008. nih.govhsp70.com
Another strategy involves targeting an allosteric pocket located in the N-terminal domain of Hsp70. nih.gov Some inhibitors, such as certain 2,5′-thiodipyrimidine and 5-(phenylthio)pyrimidine derivatives, were designed to bind to this site. nih.gov These can act as either irreversible covalent modifiers or reversible binders. nih.gov
A third mechanism of inhibition involves targeting the C-terminal SBD of Hsp70. For instance, 2-phenylethynesulfonamide (PES) has been shown to bind to the SBD, requiring the C-terminal helical "lid" for its interaction. hsp70.comresearchgate.net This action alters the association of co-chaperones with Hsp70. hsp70.com Additionally, compounds like 15-deoxyspergualin (DSG) inhibit Hsp70 by interacting with the C-terminal EEVD motif. nih.gov
The diverse mechanisms of Hsp70 inhibition provide multiple avenues for the development of novel anticancer agents. The pyrazine carboxamide scaffold could potentially be adapted to target one of these specific binding sites within the Hsp70 protein.
| Inhibitor Class/Example | Binding Site | Mechanism of Action |
| VER-155008 | N-terminal ATP-binding domain (NBD) | ATP-competitive inhibition, prevents allosteric control between NBD and SBD. hsp70.comresearchgate.net |
| 2,5′-Thiodipyrimidines | Allosteric pocket in N-terminal domain | Reversible or irreversible binding. nih.gov |
| 2-phenylethynesulfonamide (PES) | C-terminal substrate-binding domain (SBD) | Alters co-chaperone association. hsp70.com |
| 15-deoxyspergualin (DSG) | C-terminal EEVD motif | Inhibits Hsp70 ATPase activity. nih.gov |
Neurological and Central Nervous System Applications
Cannabinoid Receptor (CB2) Agonism and Related Therapeutic Effects
The cannabinoid receptor 2 (CB2) has emerged as a significant therapeutic target, particularly for conditions involving inflammation and pain, without the psychotropic side effects associated with the cannabinoid receptor 1 (CB1). nih.govunife.it The development of selective CB2 receptor agonists has therefore been a major focus of research. benthamscience.comrsc.org
Derivatives of various heterocyclic scaffolds have been explored for their CB2 agonist activity. For instance, a series of 7-oxo- nih.govnih.govoxazino[2,3,4-ij]quinoline-6-carboxamide derivatives have been synthesized and shown to possess high affinity for the human CB2 receptor, with some compounds exhibiting Ki values in the nanomolar range. unife.it In functional assays, these compounds behaved as full agonists. unife.it One of the lead compounds from this series, MT178, demonstrated significant antinociceptive effects in animal models of inflammatory and chronic pain, mediated through selective CB2 receptor activation. unife.it
The therapeutic potential of CB2 agonists extends to a variety of diseases. benthamscience.com The CB2 receptor is primarily expressed during active inflammation, making it a promising target for neurodegenerative conditions like Alzheimer's disease, where neuroinflammation is a key pathological feature. nih.gov The challenge remains in developing drug candidates that are not only selective for CB2 but also have the ability to penetrate the central nervous system to reach their target receptors. nih.gov The diverse chemical structures of known CB2 agonists suggest that scaffolds like this compound could be investigated for this activity.
Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluR2)
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system. nih.gov They are classified into three groups, with Group II (mGluR2 and mGluR3) and Group III receptors typically being located on presynaptic terminals where they act to inhibit glutamate release. nih.gov
The modulation of these receptors, particularly mGluR2, has been explored for its therapeutic potential in various neurological and psychiatric disorders. While the provided outline specifies mGluR2, much of the recent focus in the literature has been on the positive allosteric modulators (PAMs) of mGluR5, another subtype with significant therapeutic implications for conditions like schizophrenia, anxiety, and depression. nih.govnih.gov
The development of selective modulators for mGluR subtypes is an active area of research. For example, various N-aryl piperazine (B1678402) derivatives have been identified as potent mGluR5 PAMs. semanticscholar.org The chemical diversity of compounds targeting mGluRs suggests that novel scaffolds, including those based on pyrazine carboxamides, could be designed to selectively modulate the activity of mGluR2. Such compounds could have potential applications in treating disorders characterized by excessive glutamate transmission.
Other Pharmacological Applications
Anti-inflammatory Activity
The carboxamide functional group is a common feature in a variety of compounds that exhibit anti-inflammatory properties. nih.govalliedacademies.org Harmful stimuli can trigger an inflammatory response in various tissues, and non-selective inhibition of cyclooxygenase (COX) enzymes is a common mechanism of action for many existing anti-inflammatory drugs. mdpi.com
Research into novel anti-inflammatory agents has explored a wide range of heterocyclic scaffolds. For example, derivatives of benzothiazole (B30560) bearing a carboxamide moiety have been synthesized and shown to inhibit carrageenan-induced rat paw edema, a common model for acute inflammation. nih.gov Similarly, certain 2-phenylquinoline-4-carboxamide (B4668241) derivatives have demonstrated significant anti-inflammatory activity comparable to the standard drug diclofenac (B195802) in the same animal model. alliedacademies.org
The anti-inflammatory potential of such compounds may also be linked to their ability to stabilize cell membranes. For instance, some 1,3,5-triazine (B166579) derivatives have shown a protective effect against hemolysis, suggesting they may prevent the rupture of lysosomal membranes under stress, which is a contributing factor to the inflammatory process. nih.gov Given that pyrazine-2-carboxamide derivatives have been investigated for other biological activities, exploring their potential as anti-inflammatory agents is a logical extension of this research.
| Compound Class | Observed Anti-inflammatory Effect | Experimental Model |
| Benzothiazole carboxamides | Inhibition of paw edema nih.gov | Carrageenan-induced rat paw edema nih.gov |
| 2-Phenylquinoline-4-carboxamides | Significant anti-inflammatory activity alliedacademies.org | Carrageenan-induced rat paw edema alliedacademies.org |
| 1,3,5-Triazine derivatives | Protective effect against hemolysis nih.gov | In vitro hemolysis assay nih.gov |
Urease Inhibition and Mechanistic Studies
Urease, a nickel-dependent metalloenzyme, plays a significant role in pathologies associated with certain bacterial infections, such as those caused by Helicobacter pylori. mdpi.com The enzyme catalyzes the hydrolysis of urea (B33335), leading to a localized increase in pH, which protects the bacteria from the acidic environment of the stomach. mdpi.com Consequently, the inhibition of urease is a key therapeutic strategy. Pyrazine carboxamide derivatives have been investigated as potential urease inhibitors.
Studies on analogous structures, such as pyridine carboxamides, provide insight into the potential mechanisms of this compound. For instance, pyridine carbothioamide and carboxamide derivatives have shown significant inhibitory action against urease. nih.gov The mechanism of inhibition often involves the interaction of the inhibitor with the nickel ions in the enzyme's active site. nih.govresearchgate.net Functional groups with electronegative atoms like oxygen, nitrogen, and sulfur can act as ligands, chelating the nickel ions and blocking the active site. nih.gov Kinetic studies performed on potent inhibitors from analogous series, like pyridine carbothioamides, help in elucidating the binding mode and the nature of the interaction, whether it be competitive, non-competitive, or mixed-type inhibition. nih.gov The transition-state analogues of urea, such as N-(n-butyl)thiophosphoric triamide (NBPT) and phenyl phosphorodiamidate (PPDA), are well-characterized urease inhibitors that demonstrate the effectiveness of molecules mimicking the tetrahedral intermediate of urea hydrolysis. nih.gov
Structure-Activity Relationship (SAR) and Ligand Design Principles
The biological activity of this compound and its derivatives is finely tuned by their structural features. Structure-Activity Relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its potency and for designing more effective compounds.
The carboxamide moiety is a critical pharmacophore in many biologically active pyrazine derivatives. Modifications to the nitrogen atom of the carboxamide group significantly influence the compound's activity. For example, in a series of N-phenyl pyrazine-2-carboxamides designed as antitubercular agents, the nature and position of substituents on the N-phenyl ring were found to be determinant for the biological activity. nih.gov
Similarly, in related pyridine carboxamide series tested for urease inhibition, substitutions on the ring influenced potency. The presence of electron-donating groups (like CH₃) or electron-withdrawing groups (like Br, OCH₃, F₃) at various positions on the pyridine ring of carboxamide derivatives resulted in a range of IC₅₀ values, highlighting the sensitivity of the enzyme to the electronic and steric properties of the inhibitor. nih.gov This suggests that for this compound derivatives, substitutions on a phenyl ring attached to the carboxamide nitrogen would likely have a profound impact on urease inhibitory potential.
Table 1: Urease Inhibition of Substituted Pyridine Carboxamide Analogs Data extracted from studies on pyridine carboxamides, which are structural analogs of pyrazine carboxamides.
| Compound Series | Substitution on Pyridine Ring | IC₅₀ (µM) nih.gov |
| Carboxamide | Br (ortho) | 14.49 ± 0.067 |
| Carboxamide | OCH₃ (ortho) | 5.52 ± 0.072 |
| Carboxamide | CF₃ (ortho) | 5.96 ± 0.005 |
| Carboxamide | CH₃ (ortho) | 3.41 ± 0.011 |
The presence, type, and position of halogen atoms on the pyrazine ring or its substituents can dramatically affect bioactivity. The bromine atom at the 5-position of the pyrazine ring in the parent compound is a key feature. Halogens can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its absorption, distribution, and interaction with the target enzyme. worldwidejournals.com
Bioisosterism and scaffold hopping are powerful strategies in medicinal chemistry for lead optimization. nih.govnih.gov Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. researchgate.netctppc.org For this compound, a classical bioisosteric replacement could involve substituting the bromine atom with other halogens (Cl, F, I) or a trifluoromethyl group (-CF₃) to modulate electronic and steric properties. A non-classical replacement could involve substituting the carboxamide linker (-CONH-) with a sulfonamide (-SO₂NH-) or a reverse amide (-NHCO-). ctppc.org
Scaffold hopping involves replacing the core molecular framework (the pyrazine ring) with a different, structurally distinct scaffold while retaining the original biological activity. nih.govresearchgate.net This is often done to escape patent-protected chemical space or to improve drug-like properties. researchgate.net For the pyrazine-2-carboxamide scaffold, a potential scaffold hop could be to a pyridine-2-carboxamide, quinoline-2-carboxamide, or even a thiazole-carboxamide core, provided the key pharmacophoric elements that interact with the target are maintained in the correct spatial orientation. nih.govnih.gov These strategies allow for the exploration of novel chemical space to identify compounds with superior therapeutic profiles. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is invaluable for understanding the binding modes of inhibitors and guiding the design of more potent molecules. For derivatives of pyrazine carboxamide, docking studies have been employed to elucidate their interactions with various enzyme active sites.
In studies of related pyrazine derivatives, docking simulations have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-inhibitor complex. mdpi.comjetir.org For example, in the docking of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives against alkaline phosphatase, hydrogen bonds involving specific amino acid residues like His153, His317, and Arg420 were found to be crucial for binding. mdpi.com Similarly, when investigating antimycobacterial pyrazinamides, the carboxamide group was shown to form important hydrogen bonds with residues like Tyr158 in the active site of the InhA enzyme. mdpi.com
Pharmacokinetic and Pharmacodynamic Profiling in Drug Discovery, including ADME Investigations
The journey of a compound from a promising hit to a viable drug candidate is heavily dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. nih.govnih.gov Pharmacokinetics describes what the body does to the drug (ADME: Absorption, Distribution, Metabolism, and Excretion), while pharmacodynamics describes what the drug does to the body. nih.gov
In silico ADME predictions are now a standard part of early-stage drug discovery. For derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, in silico analysis using tools like SwissADME has been performed. mdpi.com These studies predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes, which are crucial for metabolism. mdpi.com The results for these pyrazine derivatives indicated good oral bioavailability and high GI absorption, and they were predicted to satisfy Lipinski's rule of five, a set of guidelines used to evaluate drug-likeness. mdpi.com Similar in silico ADME predictions for quinoline-pyrazine based carboxamides also showed drug-like properties. researchgate.net This early profiling helps to identify and address potential liabilities, ensuring that resources are focused on compounds with a higher probability of success in later stages of drug development. mdpi.com
Table 2: Predicted In Silico ADME Properties for a Representative Pyrazine Carboxamide Derivative Data based on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. mdpi.com
| Parameter | Predicted Value/Outcome | Implication |
| Lipinski's Rule of Five | Satisfied | Good oral bioavailability potential |
| GI Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier Permeant | No | Reduced potential for CNS side effects |
| CYP Enzyme Inhibition | Predicted non-inhibitor of major isoforms | Lower risk of drug-drug interactions |
| PAINS Filter | No alerts | Unlikely to be a promiscuous binder |
Applications in Materials Science and Advanced Chemical Technologies
Development of Functional Polymeric Materials and Coatings
While direct applications of 5-bromopyrazine-2-carboxamide in the development of functional polymeric materials and coatings are not extensively documented in publicly available research, its structural features suggest potential utility in this field. The pyrazine (B50134) ring, being an electron-deficient aromatic system, can be incorporated into polymer backbones to tailor their electronic and physical properties. The presence of the bromo- and carboxamide- functionalities offers reactive sites for polymerization or for grafting onto existing polymer chains.
For instance, the bromine atom can be utilized in various cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds, enabling the creation of conjugated polymers. These polymers are of interest for applications in organic electronics. The carboxamide group can participate in condensation polymerizations to form polyamides or can be used to modify the surface of materials to enhance adhesion or introduce specific functionalities for coatings. Although specific examples involving this compound are not readily found, the synthesis of metal (II) complexes with pyrazine-2-carboxylic acid derivatives has been explored, indicating the potential for creating coordination polymers with interesting electronic and magnetic properties. semanticscholar.org
Engineering of Advanced Electronic and Optical Materials
The electron-deficient nature of the pyrazine ring makes this compound and its derivatives attractive candidates for the engineering of advanced electronic and optical materials. Pyrazine-containing compounds are known to act as electron-withdrawing groups, which can be beneficial in creating materials with desirable electronic properties for applications such as organic light-emitting diodes (OLEDs) and nonlinear optics (NLO).
A notable example, while not directly using this compound, demonstrates the potential of a closely related structure. In a study, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was used as a key intermediate in the synthesis of a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions. nih.govnih.govmdpi.com The resulting compounds were investigated for their electronic and NLO properties through density functional theory (DFT) calculations. nih.govnih.gov These calculations explored parameters such as the HOMO-LUMO energy gap and hyperpolarizability, which are crucial for assessing a material's potential in electronic and NLO applications. nih.govnih.gov The study highlighted how the introduction of different aryl groups through the Suzuki coupling allows for the fine-tuning of these properties. nih.gov This research underscores the utility of the brominated pyrazine carboxamide scaffold as a precursor for advanced electronic and optical materials.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
| 4a | -6.21 | -2.45 | 3.76 |
| 4b | -6.43 | -2.78 | 3.65 |
| 4c | -6.54 | -2.89 | 3.65 |
| 4d | -6.39 | -2.72 | 3.67 |
| 4e | -6.49 | -2.85 | 3.64 |
| 4f | -6.15 | -2.39 | 3.76 |
| 4g | -5.99 | -2.25 | 3.74 |
| 4h | -6.23 | -2.48 | 3.75 |
| 4i | -6.11 | -2.43 | 3.68 |
| 4j | -6.51 | -2.76 | 3.75 |
| 4k | -6.32 | -2.61 | 3.71 |
| 4l | -6.29 | -2.59 | 3.70 |
| 4m | -6.41 | -2.74 | 3.67 |
| 4n | -6.58 | -2.99 | 3.59 |
Data sourced from DFT calculations on related thiophene-carboxamide derivatives. nih.gov
Investigation of Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. rsc.orgrsc.org This property is highly desirable for applications in sensors, bio-imaging, and OLEDs. While specific studies focusing on the AIE characteristics of this compound are not prominent in the literature, its molecular structure contains elements that could potentially lead to AIE behavior. The presence of rotatable bonds and the potential for intermolecular interactions, such as hydrogen bonding from the carboxamide group and π-π stacking of the pyrazine rings, could lead to the restriction of intramolecular rotations in the aggregated state, a common mechanism for AIE. rsc.orgrsc.org
The development of AIE-active luminogens (AIEgens) is a rapidly growing field of materials science. nih.govnih.gov Commercial suppliers of chemical building blocks have started to categorize certain heterocyclic compounds, including pyrazine derivatives, under materials for AIE research. bldpharm.combldpharm.com This suggests a recognized potential for this class of compounds in the development of novel AIEgens. Further research would be necessary to synthesize derivatives of this compound and systematically investigate their photophysical properties to determine if they exhibit AIE characteristics.
Role as Versatile Building Blocks in Specialized Organic Syntheses Beyond Pharmaceuticals
Beyond its applications in medicinal chemistry, this compound serves as a versatile building block in specialized organic syntheses for materials science. The bromine atom at the 5-position is a key functional group that allows for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are powerful tools for constructing complex organic molecules with tailored properties.
The utility of brominated pyrazines as synthons is well-established. For example, the Suzuki cross-coupling reaction has been effectively used to synthesize a range of (hetero)aryl-1,2,3-triazines from 5-bromo-1,2,3-triazine, a related heterocyclic compound. nih.gov Similarly, enantioselective palladium-catalyzed cross-coupling reactions have been developed for α-bromo carboxamides and aryl boronic acids, showcasing the synthetic potential of the bromo carboxamide moiety. nih.gov
In the context of materials science, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides from a brominated precursor highlights the role of such building blocks in creating molecules with interesting electronic and optical properties. nih.govnih.govmdpi.com The ability to introduce a wide variety of aryl and heteroaryl groups through cross-coupling reactions allows for the systematic tuning of the electronic structure and physical properties of the final products. This makes this compound a valuable starting material for the discovery of novel functional materials.
Future Perspectives and Emerging Research Avenues for 5 Bromopyrazine 2 Carboxamide
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Machine learning algorithms can be trained on existing data from known pyrazine (B50134) carboxamides to build predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov This in silico approach allows researchers to prioritize the synthesis of compounds with a higher probability of success, thereby reducing time and cost. nih.gov For instance, structure-based drug design, enhanced by AI, can be used to optimize the interaction of 5-Bromopyrazine-2-carboxamide derivatives with specific biological targets, such as the hematopoietic progenitor kinase 1 (HPK1), a target for immunotherapy. figshare.com Generative models in AI can even design entirely new molecules based on the this compound scaffold, exploring a much wider chemical space than is possible through traditional methods alone. osti.gov
| Analog Structure (Modification on Scaffold) | Predicted Target | Predicted LogP (Lipophilicity) | Predicted Aqueous Solubility (mg/L) | Predicted Druglikeness Score (Ro5) |
|---|---|---|---|---|
| -Br replaced with -CF3 | Mycobacterial InhA | 2.85 | 150 | 0 Violations |
| -NH2 amide replaced with -N(CH3)2 | FGFR Kinase | 3.10 | 95 | 0 Violations |
| Phenyl group added at position 6 | Pantothenate Synthetase | 4.20 | 25 | 1 Violation (LogP > 5) |
| -Br replaced with -OH | Alkaline Phosphatase | 1.50 | 550 | 0 Violations |
High-Throughput Screening and Combinatorial Chemistry Approaches for Novel Analogs
High-Throughput Screening (HTS) offers a powerful strategy for rapidly evaluating large numbers of compounds to identify new lead structures. nih.gov To leverage HTS, combinatorial chemistry can be employed to generate extensive libraries of this compound analogs. This approach involves systematically modifying different parts of the core structure to create a diverse set of related molecules. nih.gov
For example, a solution-phase combinatorial synthesis could be designed where the bromine atom, the pyrazine ring positions, and the carboxamide group are functionalized with a wide array of substituents. The resulting library of novel pyrazinecarboxamides can then be screened against various biological targets. HTS assays, such as the microdilution Alamar blue assay used for screening against Mycobacterium tuberculosis, can be adapted to test these libraries for antimycobacterial activity. nih.gov Similarly, screens can be developed for antifungal, anticancer, or enzyme inhibitory activities, depending on the therapeutic goal. nih.govnih.gov This combination of parallel synthesis and rapid screening dramatically increases the efficiency of identifying promising hit compounds for further development. nih.gov
| Scaffold Position | R1 (at C-5) | R2 (at C-3) | R3 (on Carboxamide Nitrogen) |
|---|---|---|---|
| Core Scaffold | Pyrazine-2-carboxamide | ||
| Building Blocks | -Br (original) | -H (original) | -H (original) |
| -Cl, -I, -CN | -CH3, -NH2 | -Benzyl, -Phenyl | |
| -Cyclopropyl | -OCH3 | -(4-chlorobenzyl) | |
| Example Analogs | 5-Chloro-pyrazine-2-carboxamide | 3-Amino-5-bromopyrazine-2-carboxamide | 5-Bromo-N-benzylpyrazine-2-carboxamide |
Exploration of Novel Reaction Pathways and Green Chemistry Principles in Synthesis
Future synthetic efforts for this compound and its derivatives will increasingly focus on novel, more efficient, and environmentally sustainable methods. Green chemistry principles aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. rasayanjournal.co.in
Recent research into the synthesis of pyrazinamide (B1679903) derivatives has highlighted several promising green approaches. One such method involves an enzyme-catalyzed reaction using Lipozyme® TL IM, which allows for the synthesis to be conducted at a mild temperature (45 °C) in a greener solvent like tert-amyl alcohol, achieving high yields in a short time. rsc.orgnih.gov Another approach is the development of simple, cost-effective, and environmentally benign one-pot synthesis routes that can be performed at room temperature. tandfonline.comtandfonline.com These methods often simplify reaction steps and minimize the generation of hazardous byproducts compared to traditional synthetic routes that may use reagents like thionyl chloride in DMF. nih.gov Exploring techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of biocatalysts could lead to more sustainable and economically viable production of this compound analogs. rasayanjournal.co.in
| Parameter | Traditional Synthesis Method | Emerging Green Chemistry Method |
|---|---|---|
| Catalyst | Often requires stoichiometric reagents | Biocatalysts (e.g., Lipozyme), Palladium |
| Solvent | DMF, THF (hazardous) | tert-Amyl alcohol, Aqueous methanol (B129727) (greener) rsc.orgtandfonline.com |
| Temperature | Often requires refluxing conditions (high energy) | Room temperature or mild heating (45 °C) rsc.orgtandfonline.com |
| Reaction Steps | Multi-step, involving activated intermediates | One-pot or continuous-flow systems rsc.orgtandfonline.com |
| Byproducts | Significant hazardous waste | Minimal waste, higher atom economy |
Translational Research from Bench to Preclinical Studies and Therapeutic Development
Translational research is the critical process of converting basic scientific discoveries into tangible therapeutic applications. For this compound, this involves a structured progression from initial synthesis and characterization to rigorous preclinical evaluation. The journey begins with the synthesis of derivatives and their initial in vitro screening against specific diseases. nih.gov For example, analogs have been synthesized and evaluated for activity against Mycobacterium tuberculosis, multidrug-resistant clinical isolates, and extensively drug-resistant Salmonella Typhi. mdpi.comnih.govmdpi.com
Promising compounds from these initial screens must then undergo further characterization. This includes determining their lipophilicity (log P), which influences absorption and distribution, and assessing their in vitro cytotoxicity against human cell lines (e.g., HepG2) to establish a preliminary therapeutic window. mdpi.commdpi.com Successful candidates are then advanced into more complex biological studies. This may involve molecular docking to understand their mechanism of action, such as the potential inhibition of enzymes like enoyl-ACP reductase (InhA) in mycobacteria. nih.gov The ultimate goal of this preclinical phase is to identify optimized compounds, like the pyrazine carboxamide AZ3246, that demonstrate not only potent activity but also favorable pharmacokinetic properties and efficacy in in vivo animal models, paving the way for potential therapeutic development. figshare.com
| Stage | Objective | Example Activities | Key Metrics |
|---|---|---|---|
| Lead Discovery | Identify active compounds | Synthesis of analogs; In vitro screening against M. tuberculosis | Minimum Inhibitory Concentration (MIC) |
| Lead Optimization | Improve potency and drug-like properties | Structure-Activity Relationship (SAR) studies; Lipophilicity measurement | IC50, log P, Selectivity Index (SI) |
| Preclinical Candidate Selection | Evaluate safety and in vivo potential | Cytotoxicity assays (e.g., HepG2 cells); Pharmacokinetic studies in rodents | IC50 (cytotoxicity), Oral bioavailability |
| Proof-of-Concept | Demonstrate efficacy in a disease model | Testing in a syngeneic mouse model of a specific cancer or infection | Tumor growth inhibition; Reduction in bacterial load |
Multidisciplinary Research Collaborations for Comprehensive Characterization and Application Development
The complexity of modern drug discovery necessitates a multidisciplinary approach. The successful development of therapeutics from the this compound scaffold will depend on robust collaborations among experts from diverse scientific fields. The journey from a chemical entity to a clinical candidate requires the integrated expertise of synthetic chemists, computational biologists, pharmacologists, toxicologists, and clinicians. mdpi.com
Innovative collaboration models, such as pre-competitive virtual screening consortia, can significantly accelerate the early stages of drug discovery. nih.gov By pooling resources and compound libraries from multiple pharmaceutical companies and academic institutions, researchers can rapidly explore the chemical space around a hit compound and expand the structure-activity relationship data. nih.gov An effective research team for a pyrazine-based project would involve chemists to design and synthesize novel analogs, biologists to perform antimycobacterial or anticancer screening, and computational scientists to conduct in silico modeling and docking studies. nih.gov This collaborative synergy ensures a comprehensive evaluation of the compound's potential and streamlines its path toward clinical application.
| Discipline | Key Role and Contribution |
|---|---|
| Medicinal/Synthetic Chemistry | Design and synthesize novel analogs; Develop efficient and green reaction pathways. |
| Computational Chemistry & AI | Perform molecular docking; Predict ADMET properties; Design novel structures using generative models. nih.gov |
| Microbiology/Cell Biology | Conduct in vitro screening against pathogens (bacteria, fungi) or cancer cell lines. nih.gov |
| Pharmacology | Evaluate in vivo efficacy in animal models; Study pharmacokinetics and pharmacodynamics. figshare.com |
| Toxicology | Assess cytotoxicity and determine the safety profile of lead compounds. mdpi.com |
Q & A
Q. Key Optimization Parameters :
- Temperature Control : Maintain 60–80°C for Suzuki reactions to balance reactivity and side-product formation .
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves coupling efficiency in bromopyrazine derivatives .
- Purification : Use silica gel chromatography (eluent: EtOAc/hexane, 3:7) or recrystallization (ethanol/water) for high-purity yields .
Advanced: How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced bioactivity?
Methodological Answer:
SAR studies focus on:
Q. Example Table: Analogs and Bioactivity
| Substituent (Position) | LogP | IC₅₀ (μM) | Target |
|---|---|---|---|
| -Br (C5) | 1.2 | 0.45 | Enzyme X |
| -CF₃ (C5) | 1.8 | 0.78 | Enzyme X |
| -NHCOCH₃ (C2) | 0.9 | 1.20 | Enzyme X |
Data Source : Comparative analyses from pyrazinecarboxamide derivatives .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazine C5-Br shows deshielding at δ 8.2–8.5 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]+ calc. for C₆H₅BrN₃O: 229.96) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Cellular vs. Enzymatic Activity : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity) .
- Structural Confirmation : Validate compound integrity via X-ray crystallography (e.g., planar pyrazine ring with intramolecular H-bonding ).
Basic: What are the key considerations for optimizing reaction yields in bromopyrazine functionalization?
Methodological Answer:
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but may promote decomposition at high temperatures .
- Stoichiometry : Use 1.2 equivalents of boronic acid in Suzuki reactions to minimize unreacted starting material .
- Moisture Control : Employ Schlenk techniques for moisture-sensitive amidation steps .
Advanced: What crystallographic insights inform the conformational stability of this compound?
Methodological Answer:
Q. Key Crystallographic Data :
- Halogen Bonding : Br⋯N interactions (3.207 Å) contribute to supramolecular assembly .
- π-π Stacking : Centroid distances of 3.446 Å between pyrazine and benzene rings .
Advanced: How can in silico modeling predict the pharmacokinetic properties of this compound analogs?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., LogP ~1.2 predicts moderate blood-brain barrier penetration) .
- Docking Studies : Align analogs with target active sites (e.g., mGluR2 receptor) to prioritize synthetic targets .
- ADMET Prediction : Tools like SwissADME estimate hepatic clearance (e.g., CYP3A4 liability for -Br substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
